molecular formula C27H30FN5O2 B2481379 (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1105231-07-9

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone

Katalognummer: B2481379
CAS-Nummer: 1105231-07-9
Molekulargewicht: 475.568
InChI-Schlüssel: PETLJEMYVSMVEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its complex structure integrates several pharmacologically active motifs, including a piperazine ring, a piperidine ring, and a pyridazine core. Piperazine and piperidine derivatives are frequently encountered in pharmaceuticals and are known to contribute to binding with various biological targets, often optimizing the molecule's pharmacokinetic properties . The presence of both 4-fluorophenyl and 4-methoxyphenyl aromatic systems suggests potential for diverse intermolecular interactions. Fluorine substituents are commonly used in drug design to enhance metabolic stability, membrane permeability, and binding affinity . The pyridazinone scaffold, a close relative of the pyridazine in this compound, is associated with a wide range of biological activities, such as acting as an inhibitor for enzymes like monoamine oxidases (MAOs) . Consequently, this compound serves as a valuable chemical tool for researchers investigating new therapeutic agents, particularly in areas such as neurology (e.g., targeting kinase-related diseases or monoamine oxidases) and oncology . Its mechanism of action would be highly dependent on the specific research context, potentially involving enzyme inhibition or receptor modulation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O2/c1-35-24-8-2-20(3-9-24)25-10-11-26(30-29-25)32-14-12-21(13-15-32)27(34)33-18-16-31(17-19-33)23-6-4-22(28)5-7-23/h2-11,21H,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETLJEMYVSMVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Chemical Formula: C21H24FN3O

Molecular Weight: 355.44 g/mol

CAS Number: Not specified in the sources but can be derived from its components.

Piperazine derivatives are known for their diverse biological activities, which often involve interactions with neurotransmitter receptors and enzymes. The fluorophenyl and methoxyphenyl groups in this compound suggest potential interactions with various biological targets, including:

  • Dopamine Receptors: The piperazine moiety is structurally similar to known dopamine receptor antagonists, which may indicate potential antipsychotic or anxiolytic properties.
  • Tyrosinase Inhibition: Compounds with similar structures have been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology for hyperpigmentation disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives. For instance, compounds similar to the one have demonstrated significant activity against various bacterial strains. The half-maximal growth inhibitory concentration (GI50) for related compounds has been reported as low as 4.36 µM against cancer cell lines .

Antitubercular Activity

In research focused on anti-tubercular agents, derivatives of piperazine have shown promising results against Mycobacterium tuberculosis. While specific data for the compound is limited, related compounds have demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential for further development .

Tyrosinase Inhibition

A notable study highlighted the competitive inhibition of tyrosinase by piperazine-based compounds. One derivative exhibited an IC50 value of 0.18 µM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 µM). This suggests that the compound could be effective for cosmetic applications targeting skin pigmentation .

Case Studies

  • Antimicrobial Efficacy
    • A series of piperazine derivatives were synthesized and tested against various pathogens. The most active compounds showed IC50 values under 10 µM, indicating effective antimicrobial properties.
  • Tyrosinase Inhibitors
    • In a comparative study of piperazine derivatives, the compound demonstrated significant inhibition of tyrosinase activity without cytotoxic effects on human cells. This positions it as a candidate for further exploration in skin lightening formulations.

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntimicrobialVarious Bacteria< 10
AntitubercularMycobacterium tuberculosis1.35 - 2.18
Tyrosinase InhibitionHuman Tyrosinase0.18

Wissenschaftliche Forschungsanwendungen

The compound's structure, featuring piperazine and pyridine moieties, suggests potential interactions with various biological targets. Research has indicated several applications, particularly in the following areas:

Antidepressant Activity

Research indicates that compounds with piperazine structures can exhibit antidepressant-like effects. The presence of fluorine and methoxy groups may enhance the binding affinity to serotonin receptors, which are crucial for mood regulation.

Anticancer Properties

Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Effects

The compound may possess antimicrobial properties, particularly against resistant bacterial strains. Its efficacy can be attributed to enzyme inhibition mechanisms targeting critical bacterial enzymes.

Activity TypeTargetMechanism of ActionIC50 (µM)
AntidepressantSerotonin ReceptorsReceptor AgonismTBD
AnticancerVarious Cancer Cell LinesApoptosis InductionTBD
AntimicrobialBacterial EnzymesEnzyme InhibitionTBD

Case Study 1: Antidepressant Effects

A study investigated the antidepressant potential of similar piperazine derivatives in animal models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting a promising avenue for treatment development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This finding highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 3: Antimicrobial Efficacy

Research on related compounds has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved inhibition of bacterial enzymes critical for cell wall synthesis, providing a potential treatment option for resistant infections.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications to the piperazine and pyridine rings significantly influence its biological activity. The introduction of electron-withdrawing groups like fluorine enhances receptor binding and activity against microbial targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the arylpiperazine core, heterocyclic substituents, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Pharmacological Relevance (If Reported) Reference
(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone (Target) Core : Piperazine-piperidine-pyridazine hybrid; Substituents : 4-Fluorophenyl, 4-methoxyphenyl. Hypothesized CNS activity (unconfirmed).
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Core : Piperazine-thiophene hybrid; Substituents : Trifluoromethylphenyl. Enhanced lipophilicity due to CF₃ group.
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (Filastatin) Core : Piperazine; Substituents : Nitrophenyl, chloro-methylphenyl. Antifungal activity (reported).
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Core : Piperazine-benzotriazole hybrid; Substituents : Fluorophenyl. Structural rigidity for improved binding.
[4-(1H-Pyrazol-4-yl)butan-1-one]-piperazine derivatives (Compound 5) Core : Piperazine-pyrazole hybrid; Substituents : Trifluoromethylphenyl. Kinase inhibition potential.

Key Observations :

Arylpiperazine Modifications: The 4-fluorophenyl group in the target compound is a common feature in serotonin receptor ligands . In contrast, analogs like Filastatin () use a 4-nitrophenyl group, which introduces electron-withdrawing properties but may reduce metabolic stability .

Heterocyclic Scaffolds: The pyridazine ring in the target compound offers a planar structure distinct from the thiophene (Compound 21) or pyrazole (Compound 5) scaffolds. Pyridazine’s electron-deficient nature may influence π-π stacking interactions in receptor binding .

Methanone Linkers: All compounds utilize a methanone bridge to connect aromatic and heterocyclic moieties. However, the piperidin-4-yl group in the target compound adds conformational flexibility compared to rigid linkers like benzotriazole .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Answer:
The synthesis involves multi-step protocols, typically starting with the coupling of fluorophenyl-piperazine and substituted pyridazin-piperidine precursors. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Piperidine-pyridazine linkage : Requires Buchwald-Hartwig amination or nucleophilic aromatic substitution, optimized with Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .
  • Critical conditions : Control reaction pH (7–9 for amine coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How is the compound’s structure confirmed post-synthesis?

Answer:
Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to verify fluorophenyl (δ 7.1–7.3 ppm), piperazine (δ 3.2–3.5 ppm), and methoxyphenyl (δ 3.8 ppm) moieties .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve piperazine-pyridazine dihedral angles (e.g., 45–60°) to validate stereochemistry .

Advanced: How to design structure-activity relationship (SAR) studies by modifying substituents?

Answer:
Methodology includes:

  • Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., -t-Bu) to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Swap pyridazine with triazole or oxadiazole to evaluate heterocycle influence on potency .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict interactions with targets (e.g., serotonin receptors) .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., IC₅₀ variability)?

Answer:
Address discrepancies via:

  • Assay standardization : Use identical cell lines (e.g., HEK-293 for GPCRs) and buffer conditions (pH 7.4, 37°C) .
  • Orthogonal assays : Validate kinase inhibition with both radiometric (³²P-ATP) and fluorescence polarization (FP) methods .
  • Data normalization : Correct for batch-to-batch variability using reference inhibitors (e.g., haloperidol for dopamine D₂ receptor assays) .

Methodological: How to determine binding affinity and selectivity across receptor subtypes?

Answer:

  • Radioligand competition assays : Incubate with ³H-labeled antagonists (e.g., ³H-spiperone for 5-HT₁A) at varying concentrations (0.1 nM–10 µM) .
  • Selectivity panels : Screen against >50 receptors/enzymes (CEREP Panels) to calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) .
  • Computational docking : Use Schrödinger Suite to model interactions with receptor binding pockets (e.g., hydrophobic cleft in 5-HT₂A) .

Advanced: What computational strategies predict metabolic stability and toxicity?

Answer:

  • In silico ADME : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4 oxidation of methoxyphenyl) .
  • Toxicity profiling : Run Derek Nexus to flag structural alerts (e.g., piperazine-linked hepatotoxicity) .
  • MD simulations : Simulate plasma protein binding (e.g., albumin) with GROMACS to estimate half-life .

Basic: What purification techniques ensure ≥95% purity for biological testing?

Answer:

  • Flash chromatography : Use Biotage Isolera with C18 columns and methanol/water gradients .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted starting materials .
  • HPLC-PDA : Monitor purity at λ 254 nm; collect fractions with >99% area under the curve .

Advanced: How to validate target engagement in cellular models?

Answer:

  • CRISPR knockdown : Generate KO cell lines (e.g., 5-HT₆ receptor) to confirm on-target effects .
  • Thermal shift assays : Monitor target protein melting temperature (ΔTm) upon compound binding .
  • β-arrestin recruitment : Use PathHunter® assays to quantify functional agonism/antagonism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.